7-bromo-N-methylquinolin-2-amine
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Overview
Description
7-bromo-N-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
The synthesis of 7-bromo-N-methylquinolin-2-amine typically involves the bromination of N-methylquinolin-2-amine. One common method is the reaction of N-methylquinolin-2-amine with bromine in acetic acid, which results in the selective bromination at the 7-position of the quinoline ring . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
7-bromo-N-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: Substitution reactions typically yield quinoline derivatives with different functional groups, which can be further modified for various applications.
Scientific Research Applications
7-bromo-N-methylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-bromo-N-methylquinolin-2-amine is related to its ability to interact with biological targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Comparison with Similar Compounds
7-bromo-N-methylquinolin-2-amine can be compared with other quinoline derivatives such as:
7-chloro-N-methylquinolin-2-amine: Similar in structure but with a chlorine atom instead of bromine, it may exhibit different reactivity and biological activity.
N-methylquinolin-2-amine: Lacks the halogen substituent, which can significantly alter its chemical properties and biological activities.
Other halogenated quinolines: Compounds with different halogen atoms (e.g., fluorine, iodine) at the 7-position can be compared to understand the influence of halogen type on the compound’s properties
Properties
CAS No. |
959992-71-3 |
---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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